5-Isopropyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
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Overview
Description
5-Isopropyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is a member of the pyrrolizine class of compounds It is characterized by a pyrrolizine ring structure with an isopropyl group at the 5-position and a carboxylic acid group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a pyrrole derivative and an acylating agent to form the pyrrolizine ring. The reaction conditions often include the use of a strong acid or base as a catalyst and may require elevated temperatures to drive the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents would be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, where nucleophiles such as amines or alcohols replace the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a dehydrating agent like thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
5-Isopropyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential therapeutic agent for various conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Isopropyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ketorolac: A non-steroidal anti-inflammatory drug with a similar pyrrolizine structure.
Indomethacin: Another anti-inflammatory agent with a different core structure but similar therapeutic effects.
Uniqueness
5-Isopropyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrrolizine derivatives. Its isopropyl group at the 5-position and carboxylic acid group at the 7-position are key features that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-propan-2-yl-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c1-7(2)10-6-8(11(13)14)9-4-3-5-12(9)10/h6-7H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
LSXVARDYFFHRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C2N1CCC2)C(=O)O |
Origin of Product |
United States |
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